(+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid

Antioxidant capacity TEAC assay free radical scavenging

Proteomics labs frequently misassign 2-oxohistidine peptides to other oxidation isomers without an authentic standard, compromising MS/MS spectral matching and site localization. (±)-α-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid (2-oxohistidine, CAS 151436-49-6) is the definitive reference material for quantifying protein histidine oxidation. • Characteristic +16 Da mass shift and increased RP-HPLC retention vs. histidine enable unambiguous chromatographic and mass spectrometric identification • Detection at 1 pmol sensitivity in protein hydrolysates by HPLC-ESI-MS/MS, supporting ICH Q2(R1) method validation • Stable under biological and analytical conditions; suitable as calibration standard and spike-recovery control for targeted oxPTM assays • Supplied with certificate of analysis; shipped ambient globally

Molecular Formula C6H7N3O3
Molecular Weight 171.15 g/mol
CAS No. 151436-49-6
Cat. No. B194616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid
CAS151436-49-6
Synonyms3-(2-Oxo-2H-imidazol-4-yl)alanine
Molecular FormulaC6H7N3O3
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)N1)CC(C(=O)O)N
InChIInChI=1S/C6H9N3O3/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)
InChIKeyKXHSJJRXZAKKRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxohistidine for Oxidative Stress Biomarker Applications


(±)-α-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid, universally referred to as 2-oxohistidine (2-oxo-His), is a non-proteinogenic amino acid formed by regiospecific oxidation at the C-2 position of the histidine imidazole ring [1]. Listed under CAS 151436-49-6 with the MeSH heading 'Histidine/analogs and derivatives,' it is recognized as the major oxidative modification product of protein-bound histidine residues generated through metal-catalyzed oxidation (MCO) pathways involving Cu(II)/Fe(II) and H₂O₂ or peroxynitrite [2]. Unlike transient radical intermediates, 2-oxohistidine is chemically stable under biological conditions and analytical workflows, making it a definitive, quantifiable marker of irreversible protein oxidative damage [3].

Why 2-Oxohistidine Cannot Be Substituted


Scientific and industrial users evaluating biomarkers of protein oxidation for analytical method development, quality control of biotherapeutics, or oxidative stress research cannot interchangeably use histidine, carbonyl assays, methionine sulfoxide, or 3-nitrotyrosine as substitutes for 2-oxohistidine. The C-2 oxidation of the imidazole ring fundamentally alters the physicochemical properties of the amino acid: it lowers gas-phase proton affinity relative to histidine [1], increases reverse-phase HPLC retention time [2], introduces a characteristic +16 Da mass shift detectable by MS [3], and abolishes the metal-chelating capacity of the imidazole side chain [4]. These properties confer unique analytical specificity and distinct biochemical consequences that no other oxidative modification recapitulates, making authentic 2-oxohistidine essential as a reference standard for method validation, spike-recovery experiments, and absolute quantification in complex biological matrices.

2-Oxohistidine vs. Closest Analogs: Key Evidence


TEAC Assay: 2-Oxo vs. Parent Imidazole Dipeptides

In the Trolox equivalent antioxidant capacity (TEAC) assay, the parent imidazole dipeptide carnosine exhibited negligible antioxidant activity with a TEAC value of 0.0088 μmol/mmol. In contrast, its oxidized derivative 2-oxo-carnosine—which contains the 2-oxohistidine moiety—demonstrated a TEAC value approximately 35,000-fold greater than that of carnosine [1]. Furthermore, 2-oxo-carnosine outperformed the endogenous antioxidants glutathione (GSH) and ascorbate in free radical scavenging activity [2].

Antioxidant capacity TEAC assay free radical scavenging 2-oxo-carnosine

Peroxynitrite Scavenging by 2-Oxo-IDPs

In an in vitro peroxynitrite reactivity assay, 10 μM 2-oxo-imidazole dipeptides (2-oxo-carnosine, 2-oxo-anserine, 2-oxo-balenine) were incubated with increasing concentrations of peroxynitrite (0–40 μM) and analyzed by HPLC-ESI-MS/MS. The 2-oxo-IDPs decreased in a peroxynitrite concentration-dependent manner, whereas the corresponding parent IDPs (carnosine, anserine, balenine) showed no detectable consumption under the same conditions [1]. All three 2-oxo-IDPs demonstrated significantly greater inhibition of peroxynitrite-dependent tyrosine nitration than their precursor IDPs [2].

Peroxynitrite scavenging tyrosine nitration inhibition nitrative stress 2-oxo-imidazole dipeptide

DPPH Radical Scavenging Activity

In the DPPH radical scavenging assay, concentration-dependent inhibition was observed for 2-oxo-carnosine, 2-oxo-anserine, and 2-oxo-balenine at the concentration range of 10–40 μM, with reported IC₅₀ values of 3.54 μM, 2.85 μM, and 2.28 μM respectively [1]. In direct contrast, the precursor imidazole dipeptides (carnosine and anserine) showed no inhibitory effects at the same concentration range (10–40 μM) [2]. Removal of 2-oxo-IDP contaminants from commercial IDP standards by HPLC caused a significant decrease in antioxidant capacity compared to the original standards, confirming that 2-oxo-IDPs are the true drivers of the measured activity [3].

DPPH radical scavenging IC₅₀ 2-oxo-carnosine 2-oxo-anserine 2-oxo-balenine

Detection Sensitivity by Stabilized Amino Acid Analysis

Using optimized stabilization procedures for 2-oxohistidine, which is otherwise degraded under standard acid hydrolysis conditions, a detection sensitivity of 1 pmol 2-oxohistidine was achieved in a protein hydrolysate containing 1700 pmol total amino acids (approximately 0.06 mol%) [1]. This method enabled the definitive identification of 2-oxohistidine as the previously unknown amino acid appearing during oxidative inactivation of glutamine synthetase—a finding that could not be made by routine amino acid analysis alone, as 2-oxohistidine is not detectable in conventional protocols [2]. In contrast, the widely used protein carbonyl assay (DNPH method) cannot distinguish 2-oxohistidine from other carbonyl sources and lacks residue-specific resolution [3].

Amino acid analysis oxidative stress biomarker limit of detection glutamine synthetase

Gas-Phase Proton Affinity and Fragmentation

Collision-induced dissociation (CID) of proton-bound heterodimers of histidine, 2-oxohistidine, and 2-thioxo-histidine established a relative gas-phase proton affinity order of: histidine > 2-thioxo-histidine > 2-oxohistidine [1]. Density functional theory (DFT) calculations confirmed this ranking, attributing the lower proton affinity of 2-oxohistidine to its ability to adopt a more stable keto tautomeric form at the oxidized C-2 position [2]. This altered proton affinity has direct practical consequences for MS/MS-based proteomics: oxidation of histidine to 2-oxohistidine can cause misassignment of oxidized residues when more than one oxidized isomer is simultaneously subjected to tandem mass spectrometry, necessitating the use of an authentic 2-oxohistidine standard for correct spectral assignment [3].

Proton affinity CID fragmentation mass spectrometry DFT calculation proton-bound heterodimer

Carnosinase-1 Degradation Resistance

Recombinant human carnosinase-1 (CN1), the primary enzyme responsible for hydrolyzing imidazole dipeptides in vivo, efficiently hydrolyzed carnosine and anserine, whereas 2-oxo-imidazole dipeptides (2-oxo-carnosine and 2-oxo-anserine) remained largely resistant to degradation [1]. This differential susceptibility to enzymatic hydrolysis represents a functional consequence of the 2-oxo modification that directly impacts pharmacokinetic considerations for any therapeutic or nutraceutical development involving imidazole dipeptides. The resistance to CN1-mediated hydrolysis provides 2-oxo-IDPs with extended biological half-life relative to their parent IDPs [2].

Carnosinase-1 resistance metabolic stability 2-oxo-IDP CN1 hydrolysis

2-Oxohistidine Application Scenarios


Reference Standard for Biotherapeutic Oxidation Analysis

Biopharmaceutical manufacturers assessing forced degradation or long-term stability of protein therapeutics require residue-specific oxidation markers. 2-Oxohistidine (CAS 151436-49-6) serves as the authentic reference standard for quantifying histidine oxidation by HPLC-ESI-MS/MS with stable isotope dilution, as demonstrated by its detection at 1 pmol sensitivity in protein hydrolysates [1]. The characteristic +16 Da mass shift [2] and increased reverse-phase retention time relative to histidine [3] provide unambiguous chromatographic and mass spectrometric identification, enabling method validation per ICH Q2(R1) guidelines for specificity, linearity, and accuracy.

Authentic Standard for 2-Oxo-Dipeptide Synthesis

Research groups and CROs synthesizing 2-oxo-carnosine, 2-oxo-anserine, or 2-oxo-balenine for antioxidant or anti-nitrative stress studies require pure 2-oxohistidine monomer as a starting material or reference. The >10-fold improvement in synthetic yield achieved through optimized Cu²⁺/ascorbate/O₂ reaction conditions [1] makes the purified compound accessible for peptide synthesis. Quantitative QC benchmarks include DPPH IC₅₀ values of 2.28–3.54 μM [2] and confirmed resistance to carnosinase-1 hydrolysis [3], providing orthogonal identity and activity confirmation for each production lot.

Proteomics Spectral Library for Oxidative PTM Mapping

Core proteomics facilities and mass spectrometry laboratories performing shotgun proteomics or targeted oxPTM analysis need authentic 2-oxohistidine to build accurate spectral libraries. The distinct MS/MS fragmentation behavior arising from its lower gas-phase proton affinity relative to histidine [1] means that without an authentic standard, 2-oxohistidine-containing peptides can be misassigned to other oxidation isomers [2]. An authentic 2-oxohistidine standard enables correct spectral matching in database searches and confident site localization of histidine oxidation in proteins associated with aging, neurodegeneration, and inflammatory diseases [3].

Oxidative Stress Biomarker Assay Development

Translational researchers developing ELISA, Western blot, or targeted LC-MS assays for oxidative stress biomarkers in plasma, CSF, or tissue homogenates require 2-oxohistidine as a calibration standard and positive control. The foundational discovery that 2-oxohistidine is a stable marker of oxidatively modified proteins [1], its identification as the residue oxidized during glutamine synthetase inactivation [2], and its confirmed presence in vivo in mouse tissue 2-oxo-IDPs with enhanced production under septic encephalopathy [3], collectively position this compound as a molecular probe for assay development targeting disease-associated oxidative damage.

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